Dimethyl Isophthalate-2,4,5,6-d4
Description
Significance of Isotopic Labeling in Fundamental and Applied Chemical Sciences
Isotopic labeling is a technique that involves the incorporation of isotopes, which are variants of an element with a different number of neutrons, into molecules to trace their journey through a reaction or biological system. studysmarter.co.ukcreative-proteomics.com This method is fundamental to understanding molecular transformations and interactions without significantly altering the chemical properties of the substance under investigation. musechem.com The most commonly used stable isotopes in this practice are deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). cernobioscience.com
The significance of isotopic labeling spans numerous scientific disciplines:
Mechanistic Elucidation : In chemistry, labeling helps to track the path of atoms through a chemical reaction. numberanalytics.com This allows researchers to unravel complex reaction mechanisms, understand the role of catalysts, and study the intricate steps of molecular rearrangements. numberanalytics.comgoogle.com For instance, using deuterium labeling in hydrogenation reactions has enabled scientists to trace the movement of hydrogen atoms and clarify the function of the catalyst involved. numberanalytics.com
Pharmaceutical Research : Isotopic labeling is a pivotal tool in drug discovery and development. musechem.com It is crucial for studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. musechem.comcernobioscience.com Deuteration, in particular, has gained attention for its potential to alter the pharmacokinetic and metabolic profiles of drugs, sometimes leading to improved stability and efficacy. musechem.commedchemexpress.com
Analytical Chemistry and Proteomics : Labeled compounds serve as ideal internal standards for quantitative analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. cernobioscience.com Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) use "heavy" labeled amino acids to quantify differences in protein abundance between cell populations, advancing the field of proteomics. cernobioscience.com
Materials Science : Deuterated compounds are useful in the development of advanced materials, such as those used in organic electronics. The substitution of hydrogen with deuterium can alter the stability and properties of these materials. google.comgoogle.com
By providing a non-radioactive and subtle molecular tag, isotopic labeling allows for the precise investigation of dynamic processes at a molecular level, making it an indispensable technique in both basic and applied sciences. studysmarter.co.ukcernobioscience.com
Structural Context of Dimethyl Isophthalate (B1238265) and the Role of Deuterium at Positions 2,4,5,6
Dimethyl isophthalate is an aromatic ester, specifically the dimethyl ester of 1,3-benzenedicarboxylic acid. nih.gov Its structure consists of a central benzene (B151609) ring to which two methoxycarbonyl groups (–COOCH₃) are attached at positions 1 and 3. The remaining positions on the aromatic ring (2, 4, 5, and 6) are occupied by hydrogen atoms in the standard, non-deuterated molecule. nih.gov
Table 1: Properties of Dimethyl Isophthalate
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
| IUPAC Name | dimethyl benzene-1,3-dicarboxylate |
| Melting Point | 64 - 68 °C |
| Boiling Point | 282 °C |
Source: PubChem, AccuStandard nih.govaccustandard.com
In the specific compound Dimethyl Isophthalate-2,4,5,6-d4 , the four hydrogen atoms on the aromatic ring have been replaced by deuterium atoms. medchemexpress.comlgcstandards.com This specific placement of deuterium is significant. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to the "kinetic isotope effect." This difference in bond energy can influence the rate of chemical reactions involving the cleavage of these bonds, a principle that is exploited in mechanistic studies.
The deuteration at these specific ring positions makes this compound a valuable tool as an internal standard in analytical chemistry. Since its chemical properties are nearly identical to its non-deuterated counterpart, it behaves similarly during sample preparation and analysis (e.g., in chromatography). However, its increased mass allows it to be distinguished by a mass spectrometer, enabling accurate quantification of the non-deuterated analyte in complex samples like soil or cosmetics. chemicalbook.com
Table 2: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀D₄H₆O₄ |
| Molecular Weight | ~198.21 g/mol |
| Synonym | Dimethyl 1,3-Benzenedicarboxylate-d4 |
| Isotopic Enrichment | ≥98 atom % D |
Source: CDN Isotopes, LGC Standards, MedChemExpress lgcstandards.comlgcstandards.comcdnisotopes.compharmaffiliates.com
Overview of Specialized Research Applications for Ring-Deuterated Aromatic Esters
Ring-deuterated aromatic esters, exemplified by this compound, are employed in highly specialized research applications that leverage the unique properties conferred by deuterium.
Internal Standards for Quantitative Analysis : One of the most common applications is their use as internal standards for mass spectrometry-based quantification. chemicalbook.com The non-deuterated version, Dimethyl isophthalate, is used as a plasticizer and can be found in various environmental and commercial samples. chemicalbook.com The deuterated analogue allows for precise measurement of the analyte by correcting for any loss during sample extraction and analysis.
Mechanistic Studies of Chemical Reactions : The strategic placement of deuterium on the aromatic ring is a powerful tool for probing reaction mechanisms. For example, in reactions where a C-H bond on the aromatic ring is broken in the rate-determining step, substituting it with a C-D bond will slow the reaction down (a primary kinetic isotope effect). This allows chemists to confirm which bonds are broken and formed during a reaction. The study of "ester dance" reactions, where an ester group translocates to a different position on an aromatic ring, can utilize deuterium labeling to confirm the proposed mechanism, such as the deprotonation of an ortho-hydrogen atom. nih.gov
Metabolic Pathway Elucidation : In the context of drug development and toxicology, if an aromatic ester is a drug candidate or a metabolite, the ring-deuterated version can be used to study its metabolic fate. musechem.comcernobioscience.com By tracking the deuterated compound in a biological system, researchers can identify the sites of metabolic reactions, such as hydroxylation on the aromatic ring, which is a common metabolic pathway. researchgate.net
Probing Intermolecular Interactions : The subtle differences in vibrational frequencies and bond lengths between C-H and C-D bonds can be used to study weak intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical in supramolecular chemistry and materials science.
The development of efficient methods for the site-selective deuteration of aromatic rings continues to be an active area of research, driven by the demand for these valuable compounds in pharmaceutical and materials science research. google.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10O4 |
|---|---|
Molecular Weight |
198.21 g/mol |
IUPAC Name |
dimethyl 2,4,5,6-tetradeuteriobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C10H10O4/c1-13-9(11)7-4-3-5-8(6-7)10(12)14-2/h3-6H,1-2H3/i3D,4D,5D,6D |
InChI Key |
VNGOYPQMJFJDLV-LNFUJOGGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC)[2H])C(=O)OC)[2H] |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for Dimethyl Isophthalate 2,4,5,6 D4
Strategic Approaches to Site-Specific Deuterium (B1214612) Incorporation at Aromatic Positions
Achieving site-specific deuteration on an aromatic ring requires methods that can precisely target the C-H bonds at the 2, 4, 5, and 6 positions of the isophthalate (B1238265) structure. nih.govnih.govnorthwestern.edu The two ester groups are meta-directing, which deactivates the ring but directs electrophilic substitution to the remaining ortho and para positions (positions 2, 4, and 6 relative to the ester groups). Position 5 is electronically similar to positions 4 and 6.
Hydrogen-Deuterium (H/D) exchange is a common and direct method for substituting hydrogen with deuterium atoms. mdpi.com For aromatic compounds, this is typically achieved via an electrophilic aromatic substitution mechanism using a strong deuterium source. nih.gov
Acid-catalyzed H/D exchange is particularly effective for activating aromatic rings. mdpi.com Reagents such as deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O) can be used to replace all exchangeable aromatic protons with deuterons. youtube.com The reaction proceeds by the attack of a deuteronium ion (D⁺) on the benzene (B151609) ring, forming a resonance-stabilized carbocation intermediate, which then loses a proton (H⁺) to restore aromaticity, resulting in a deuterated ring. youtube.comyoutube.com For Dimethyl Isophthalate, the electron-withdrawing nature of the two meta-positioned ester groups deactivates the ring, making the exchange process slow and requiring harsh conditions like high temperatures. gla.ac.uk
An alternative is the use of deuterated trifluoroacetic acid (CF₃COOD), which can serve as both the catalyst and the deuterium source, often allowing for efficient deuterium incorporation under milder conditions compared to strong mineral acids. nih.gov The regioselectivity is governed by the directing effects of the substituents on the ring. youtube.com
Reductive deuteration is another strategy for introducing deuterium. researchgate.net Recent advancements have shown that aromatic esters can be reductively deuterated using samarium(II) iodide (SmI₂) and D₂O as the deuterium source. thieme-connect.comorganic-chemistry.orgresearchwithrutgers.com This single-electron transfer (SET) method is highly efficient for producing α,α-dideuterio benzyl (B1604629) alcohols from aromatic esters with excellent deuterium incorporation (>95%). researchgate.netorganic-chemistry.org
However, this technique primarily targets the carbonyl group of the ester, reducing it to a dideuterated alcohol. It does not directly result in the deuteration of the aromatic ring itself. Therefore, while it is a powerful tool for synthesizing side-chain deuterated compounds, it is not a direct pathway for producing ring-deuterated Dimethyl Isophthalate-2,4,5,6-d4. thieme-connect.commdpi.com
The synthesis of this compound can be approached via two primary chemical pathways, which differ in the choice of the starting material for the deuteration step.
Pathway A: Deuteration of Isophthalic Acid A common and effective strategy involves the deuteration of isophthalic acid first, followed by esterification. Isophthalic acid can be subjected to H/D exchange conditions, for example, by heating in the presence of a catalyst like Pd/C with D₂O or using strong deuterated acids. nih.gov The carboxylic acid groups activate the 2, 4, 5, and 6 positions towards electrophilic substitution. Once Isophthalic acid-2,4,5,6-d4 is obtained and purified, it can be esterified with methanol (B129727) in the presence of an acid catalyst like sulfuric acid to yield the final product, this compound. chemicalbook.com
Pathway B: Direct Deuteration of Dimethyl Isophthalate Alternatively, the commercially available Dimethyl Isophthalate can be deuterated directly. nih.gov This involves subjecting the ester to H/D exchange conditions. While this route is more direct, the ester groups may be sensitive to the harsh acidic conditions required for complete ring deuteration, potentially leading to hydrolysis as an unwanted side reaction. Careful optimization of the reaction conditions is crucial to favor ring deuteration over ester cleavage.
Optimization of Reaction Conditions for High Isotopic Enrichment and Regioselectivity
To achieve high isotopic enrichment (typically >98%) and ensure that deuterium is incorporated exclusively at the 2,4,5,6-positions, reaction conditions must be carefully optimized. iaea.org Isotopic enrichment refers to the mole fraction of the specific isotope at a given position in the molecule. isotope.com
Key parameters for optimization in acid-catalyzed H/D exchange include:
Catalyst and Deuterium Source: The choice of deuterating agent is critical. Strong acids like D₂SO₄ or DCl in D₂O are effective but can require high temperatures. nih.gov The use of mixed catalyst systems, such as a combination of Pd/C and Pt/C, has been shown to have a synergistic effect, leading to higher deuterium incorporation. nih.gov
Temperature and Reaction Time: Higher temperatures and longer reaction times generally lead to greater deuterium incorporation. However, these conditions can also promote side reactions. A balance must be found to maximize deuteration while maintaining the integrity of the molecule.
Excess of Deuterating Agent: Using a large molar excess of the deuterium source (e.g., D₂O) drives the equilibrium towards the deuterated product, ensuring a high level of isotopic enrichment. libretexts.org
Table 1: Factors Influencing Deuteration Efficiency
| Parameter | Effect on Isotopic Enrichment & Regioselectivity | Considerations |
|---|---|---|
| Catalyst Choice | Stronger acid catalysts or metal catalysts (Pd/C, Pt/C) generally increase the rate and extent of deuteration. nih.govnih.gov | Harsh catalysts may cause substrate decomposition or side reactions like hydrolysis of the ester groups. |
| Temperature | Higher temperatures increase reaction rates, leading to higher isotopic incorporation in a shorter time. | May lead to decreased selectivity and increased byproducts. |
| Reaction Time | Longer reaction times allow the exchange equilibrium to be reached, maximizing deuterium incorporation. | Prolonged exposure to harsh conditions can degrade the starting material or product. |
| Deuterium Source | A large excess of the deuterating agent (e.g., D₂O) is necessary to drive the reaction to completion. libretexts.org | The purity of the deuterium source is crucial for achieving high isotopic enrichment in the final product. |
Purification and Isolation Procedures for Highly Deuterated Compounds
The purification of deuterated compounds presents a unique challenge because isotopologues (molecules that differ only in their isotopic composition) have nearly identical physicochemical properties. morressier.com This makes their separation by standard techniques like fractional distillation or chromatography extremely difficult. morressier.com
Therefore, the primary strategy for obtaining highly pure this compound is not through post-synthesis purification to separate isotopologues, but by driving the synthesis reaction to near-completion (>99% isotopic enrichment). morressier.com
After the reaction, standard purification methods are employed to remove chemical impurities rather than isotopic ones:
Neutralization and Extraction: If an acid catalyst is used, the reaction mixture is first neutralized. The product is then extracted into an organic solvent.
Washing: The organic layer is washed with water to remove any remaining salts or water-soluble impurities.
Drying and Solvent Evaporation: The organic solution is dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
Recrystallization or Chromatography: The crude product can be further purified by recrystallization from a suitable solvent (e.g., dilute alcohol) or by column chromatography to remove any non-deuterated starting material or byproducts. chemicalbook.comnih.gov
Recently, novel materials like graphene have been shown to separate hydrogen and deuterium, which could potentially lead to new purification technologies in the future. jsap.or.jp
Analytical Verification of Isotopic Purity and Deuterium Distribution within the Ring
After synthesis and purification, it is essential to verify the isotopic purity and the precise location of the deuterium atoms. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is the standard approach for this characterization. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for confirming the positions of the deuterium atoms. rsc.orgcelnisprava.gov.cz
¹H NMR: In the ¹H NMR spectrum of fully deuterated this compound, the signals corresponding to the aromatic protons at positions 2, 4, 5, and 6 should be absent or have a significantly reduced intensity, confirming successful H/D exchange at these sites. The only major signal remaining would be from the two methyl (–OCH₃) groups.
²H NMR (Deuterium NMR): A ²H NMR spectrum will show signals at the chemical shifts corresponding to the deuterated positions, providing direct evidence of deuterium incorporation at the specific aromatic sites.
¹³C NMR: The ¹³C NMR spectrum will show changes in the signals for the deuterated carbons. The C-D coupling will cause the signals for C2, C4, C5, and C6 to appear as multiplets (typically triplets for a C-D bond), and they will be shifted slightly upfield compared to the corresponding carbons in the non-deuterated compound.
Table 2: Analytical Techniques for Verification
| Technique | Information Provided | Expected Result for this compound |
|---|---|---|
| ¹H NMR | Confirms removal of protons from specific sites. | Disappearance of signals for protons at positions 2, 4, 5, and 6. |
| ²H NMR | Confirms the presence and location of deuterium atoms. | Appearance of signals at chemical shifts corresponding to positions 2, 4, 5, and 6. |
| ¹³C NMR | Shows C-D coupling at deuterated carbon atoms. | Splitting of carbon signals for C2, C4, C5, and C6 into multiplets. |
| HR-MS | Determines isotopic enrichment and distribution of isotopologues. almacgroup.comresearchgate.net | Molecular ion peak shifted by +4 m/z units; analysis of peak intensities reveals isotopic purity. |
Advanced Spectroscopic and Analytical Characterization of Dimethyl Isophthalate 2,4,5,6 D4
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Confirmation and Isotopic Purity Assessment
NMR spectroscopy is an indispensable technique for the structural analysis of organic molecules. In the case of isotopically labeled compounds like Dimethyl Isophthalate-2,4,5,6-d4, various NMR methods are employed to verify the position and extent of deuterium incorporation. sigmaaldrich.comtcichemicals.com
¹H-NMR Analysis: Quantification of Residual Protons in Deuterated Positions
¹H-NMR spectroscopy is highly sensitive to the presence of protons. In a highly deuterated compound such as this compound, the ¹H-NMR spectrum is expected to show significantly diminished or absent signals corresponding to the aromatic protons at positions 2, 4, 5, and 6. The primary signals observed will be from the non-deuterated methyl ester groups. The integration of any residual proton signals on the aromatic ring allows for the quantification of isotopic purity. For instance, an isotopic enrichment of 98 atom % D would mean that only a small fraction of molecules contains residual protons at the deuterated sites. cdnisotopes.com The chemical shifts of the non-deuterated analog, Dimethyl Isophthalate (B1238265), provide a reference for identifying these residual peaks. chemicalbook.com
Table 1: ¹H-NMR Data for this compound
| Functional Group | Expected Chemical Shift (ppm) | Observed Multiplicity | Notes |
|---|---|---|---|
| Aromatic-H (residual) | ~7.5 - 8.7 | Singlet or Multiplet | Intensity corresponds to isotopic impurity. |
Note: Expected chemical shifts are based on the non-deuterated compound and may vary slightly due to solvent effects and isotopic influences. chemicalbook.comillinois.edu
¹³C-NMR Analysis: Isotope Effects on Carbon Chemical Shifts
¹³C-NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. In this compound, the carbon atoms directly bonded to deuterium (C-2, C-4, C-5, C-6) will exhibit characteristic changes in their NMR signals. The primary effect is the splitting of the carbon signal into a multiplet due to one-bond carbon-deuterium (¹³C-²H) coupling. Since deuterium has a spin I=1, a carbon attached to a single deuterium atom will appear as a 1:1:1 triplet. oregonstate.edu Furthermore, the substitution of a proton with a deuterium atom typically causes a small upfield shift in the ¹³C chemical shift of the directly attached carbon and, to a lesser extent, of adjacent carbons. This is known as the deuterium isotope effect. vtt.fi
Table 2: ¹³C-NMR Data and Isotope Effects for this compound
| Carbon Position | Expected Chemical Shift (ppm) in Unlabeled Compound chemicalbook.com | Expected Multiplicity in Labeled Compound | Expected Isotope Shift (ppm) |
|---|---|---|---|
| C-1, C-3 (ipso) | ~131 | Singlet | Minor upfield shift |
| C-2, C-4, C-5, C-6 | ~129 - 134 | Triplet (due to ¹JCD) | Upfield shift |
| C=O (ester) | ~166 | Singlet | Minimal |
²H-NMR Spectroscopy for Direct Deuterium Detection and Positional Analysis
²H-NMR (Deuterium NMR) spectroscopy offers a direct method for observing the deuterium nuclei within a molecule. sigmaaldrich.com This technique is particularly useful for confirming the positions of deuteration and for assessing the isotopic enrichment at each specific site. youtube.com In the ²H-NMR spectrum of this compound, a single resonance is expected in the aromatic region, corresponding to the four equivalent deuterium atoms on the benzene (B151609) ring. The chemical shift in the ²H-NMR spectrum is nearly identical to the proton chemical shift at the same position, allowing for straightforward spectral interpretation. sigmaaldrich.com The absence of signals at other positions confirms the regioselectivity of the deuteration process.
Mass Spectrometry (MS) for Precise Isotopic Abundance and Fragmentation Pathway Elucidation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. infinitalab.com For isotopically labeled compounds, MS is crucial for determining the molecular weight, confirming isotopic incorporation, and studying fragmentation patterns. acs.org
High-Resolution Mass Spectrometry (HRMS) for Isotopic Fine Structure
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. measurlabs.com For this compound, HRMS can precisely determine the mass of the molecular ion, confirming the presence of four deuterium atoms. The theoretical monoisotopic mass of the unlabeled compound (C₁₀H₁₀O₄) is approximately 194.0579 g/mol , while the deuterated analog (C₁₀H₆D₄O₄) has a theoretical mass of approximately 198.0830 g/mol . lgcstandards.com HRMS can also resolve the isotopic fine structure, which arises from the presence of other naturally abundant isotopes like ¹³C and ¹⁸O, providing further confidence in the molecular formula assignment. waters.comchemrxiv.orgacs.org
Table 3: Theoretical and Observed Masses for Dimethyl Isophthalate Isotopologues
| Compound | Molecular Formula | Theoretical Monoisotopic Mass ( g/mol ) |
|---|---|---|
| Dimethyl Isophthalate | C₁₀H₁₀O₄ | 194.0579 |
Tandem Mass Spectrometry (MS/MS) for Deuterium Location in Fragments
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion of this compound), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. nih.gov By comparing the fragmentation pattern of the deuterated compound with its unlabeled counterpart, the location of the deuterium atoms within the molecule can be confirmed. For esters, common fragmentation pathways include the loss of the alkoxy group (-OCH₃) and the loss of the entire ester group (-COOCH₃). nih.govlibretexts.org In the case of this compound, the key fragment ions would be expected to retain the four deuterium atoms on the aromatic ring, leading to a mass shift of +4 Da compared to the fragments from the unlabeled compound.
Table 4: Expected Key Fragment Ions in MS/MS of this compound
| Fragment Ion | Unlabeled Mass (m/z) | Labeled Mass (m/z) | Mass Shift (Da) |
|---|---|---|---|
| [M - OCH₃]⁺ | 163 | 167 | +4 |
The consistent +4 Da shift in the major aromatic fragment ions provides unequivocal evidence for the presence and location of the four deuterium atoms on the benzene ring.
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Dimethyl Isophthalate |
| This compound |
| Chloroform |
Quantitative Isotopic Abundance Determination in Labeled Systems
The determination of isotopic abundance is crucial for validating the successful incorporation of deuterium into the Dimethyl Isophthalate structure. Mass spectrometry is the primary technique for this purpose. By analyzing the mass-to-charge ratio of the molecular ions, the percentage of molecules containing the desired number of deuterium atoms can be accurately quantified. For this compound, the expected molecular weight is approximately 198.21 g/mol , compared to the 194.18 g/mol of its unlabeled counterpart. cdnisotopes.comnih.gov A high isotopic enrichment, typically above 98 atom % D, is desirable for most applications to ensure the integrity of experimental results. cdnisotopes.com
| Property | Value | Source |
| Molecular Weight | 198.21 g/mol | cdnisotopes.com |
| Isotopic Enrichment | 98 atom % D | cdnisotopes.com |
| CAS Number | 1007509-57-0 | cdnisotopes.com |
| Unlabeled CAS Number | 1459-93-4 | cdnisotopes.com |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding within this compound.
The substitution of hydrogen with deuterium, a heavier isotope, significantly impacts the vibrational frequencies of the aromatic ring. This is known as the kinetic isotope effect. nih.gov Due to the increased reduced mass of the C-D bond compared to the C-H bond, the stretching and bending vibrations associated with these bonds occur at lower frequencies (wavenumbers). libretexts.org This shift is a direct consequence of the mass difference and can be predicted using quantum mechanical calculations. libretexts.orggla.ac.uk The change in vibrational energy levels upon isotopic substitution provides a powerful tool for assigning specific vibrational modes within the molecule. libretexts.org For instance, the C-H stretching vibrations in aromatic compounds typically appear in the 3100-3000 cm⁻¹ region of the IR spectrum. In the deuterated analogue, the corresponding C-D stretching vibrations are expected to shift to a lower frequency range, approximately 2300-2200 cm⁻¹.
Molecular Rotational Resonance (MRR) Spectroscopy for Isotopic Species Characterization
Molecular Rotational Resonance (MRR) spectroscopy is a highly precise technique for determining the three-dimensional structure of molecules in the gas phase. technologynetworks.com It is exceptionally sensitive to isotopic substitution, making it an ideal tool for characterizing this compound. unibo.it MRR measures the frequencies of rotational transitions, which are directly related to the moments of inertia of the molecule. The substitution of four hydrogen atoms with deuterium significantly alters the moments of inertia, leading to a completely different rotational spectrum compared to the unlabeled species. unibo.it This high specificity allows for unambiguous identification and quantification of the deuterated compound, even in a mixture with its unlabeled counterpart, without the need for chromatographic separation or reference standards. technologynetworks.combrightspec.com The precise rotational constants obtained from an MRR spectrum can be used to validate the exact positions of the deuterium atoms on the aromatic ring. unibo.it
Chromatographic Techniques for Separation and Purity Validation
Chromatographic methods are essential for separating this compound from potential impurities and for verifying its chemical purity.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds. nih.govresearchgate.net In the context of this compound, GC separates the compound from other components in a mixture based on their boiling points and interactions with the stationary phase of the GC column. youtube.com The separated components then enter the mass spectrometer, which provides mass information for identification. youtube.com
High-Performance Liquid Chromatography (HPLC) for Compound Puritysigmaaldrich.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of pharmaceutical and chemical compounds. For this compound, a deuterated analog of Dimethyl Isophthalate, HPLC provides a robust method for separating the main compound from any potential impurities, including its non-deuterated counterpart or other related substances. The method's high resolution and sensitivity make it ideal for quantifying the chemical purity of this stable isotope-labeled compound.
The chromatographic purity of this compound is typically determined using a reversed-phase HPLC system coupled with an ultraviolet (UV) detector. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (commonly a C18 column) and a polar mobile phase.
Detailed research on analogous non-deuterated phthalates has established effective HPLC methods. For instance, studies on dimethyl phthalate (B1215562) (DMP) have utilized a C18 column with a mobile phase consisting of a methanol-water mixture, often in a 75:25 v/v ratio, with UV detection at approximately 230 nm. govst.edumagtechjournal.com These conditions can be adapted for the analysis of the deuterated compound. Due to the presence of deuterium, this compound may exhibit a slightly different retention time compared to its non-deuterated form, a phenomenon that can be exploited for their separation. chromforum.org
A typical HPLC analysis for the purity of this compound would involve dissolving a precisely weighed sample in the mobile phase or a suitable solvent like acetonitrile (B52724) and injecting it into the HPLC system. The chromatogram would show a major peak corresponding to this compound and potentially minor peaks for any impurities. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.
The following data table represents a typical set of parameters and results for the HPLC purity analysis of a batch of this compound.
Table 1: Representative HPLC Method and Purity Data for this compound
| Parameter | Value |
| Chromatographic System | |
| Instrument | High-Performance Liquid Chromatograph |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | Methanol (B129727):Water (75:25, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Sample Analysis | |
| Retention Time (t_R) | Approx. 4.8 min |
| Purity (by area %) | > 99.5% |
| Isotopic Purity (from supplier) | ≥ 98 atom % D |
Applications of Dimethyl Isophthalate 2,4,5,6 D4 in Mechanistic and Kinetic Investigations
Elucidation of Reaction Mechanisms via Deuterium (B1214612) Labeling
Tracking of Aromatic Proton Transfer and Rearrangement Processes
Deuterium labeling is an effective method for monitoring proton (or deuteron) transfer and rearrangement steps in aromatic systems. In reactions involving acid or base catalysts, the movement of protons on and off the aromatic ring can be followed by analyzing the isotopic composition of the products and any recovered starting material. For instance, in acid-catalyzed hydrogen-deuterium exchange reactions, the rate of deuteron (B1233211) loss from dimethyl isophthalate-2,4,5,6-d4 can provide quantitative data on the lability of the aromatic C-D bonds and the intermediates involved in the protonation/deprotonation equilibrium. youtube.com
Investigation of Electrophilic Aromatic Substitution Pathways
Electrophilic aromatic substitution (EAS) is a cornerstone of organic chemistry, proceeding through a two-step mechanism: initial attack by the electrophile to form a carbocation intermediate (the arenium ion), followed by deprotonation to restore aromaticity. youtube.comlibretexts.org The use of this compound can offer profound insights into this process.
| Reaction Type | Typical Reagents | Role of Deuterium Labeling |
| Nitration | HNO₃, H₂SO₄ | Confirming the rate-determining formation of the arenium ion. |
| Bromination | Br₂, FeBr₃ | Demonstrating that C-D bond cleavage is not part of the slow step. |
| Deuterium Exchange | D₂SO₄, D₂O | Studying the reversibility of protonation and the stability of intermediates. youtube.com |
Studies of Ester Hydrolysis and Transesterification Mechanisms in Deuterated Media
The hydrolysis and transesterification of esters are fundamental reactions. When these reactions are carried out in deuterated solvents such as deuterium oxide (D₂O) or deuterated alcohols (ROD), it is known as a solvent isotope effect study. mdpi.com Using this compound in these deuterated media allows for the deconvolution of isotope effects originating from the substrate versus the solvent.
For example, in the base-catalyzed hydrolysis of this compound in D₂O, the attacking nucleophile is OD⁻. Any observed kinetic isotope effect would be a composite of the secondary isotope effect from the deuterated aromatic ring and the primary solvent isotope effect from the deuterated nucleophile and solvent. By comparing this to the hydrolysis of standard dimethyl isophthalate (B1238265) in D₂O, the specific contribution of the aromatic deuterium substitution can be isolated, offering a more refined understanding of the transition state structure.
Kinetic Isotope Effect (KIE) Studies Involving this compound
The kinetic isotope effect (KIE) is the ratio of the rate constant of a reaction using a light isotope (kL) to the rate constant of the same reaction using a heavy isotope (kH). It is a highly sensitive probe of the bonding environment at the transition state of the rate-determining step. wikipedia.orgprinceton.edu
Primary and Secondary Isotope Effects on Reaction Rates and Transition States
A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. For C-H versus C-D bonds, a primary KIE (kH/kD) is typically in the range of 2–8. libretexts.org
A secondary kinetic isotope effect occurs when the isotopically substituted bond is not broken or formed in the rate-determining step, but its presence still influences the reaction rate. These effects are smaller, generally in the range of 0.7 to 1.5. wikipedia.orglibretexts.org In the case of this compound, the deuterium atoms are not directly involved in the ester group reactions but are adjacent to the reaction center. This makes them probes for secondary KIEs.
For instance, in a reaction where the aromatic ring's electronic structure is altered in the transition state, a secondary KIE may be observed. This effect arises from changes in the vibrational frequencies of the C-D bonds between the ground state and the transition state.
| Isotope Effect Type | Condition | Typical kH/kD Value | Mechanistic Insight |
| Primary KIE | Bond to isotope is broken/formed in RDS. | 2 - 8 | Direct involvement of the labeled position in the rate-determining step. libretexts.org |
| Secondary KIE (α) | Isotope is on the carbon undergoing rehybridization. | 0.8 - 1.2 | Change in hybridization (e.g., sp² to sp³) at the reaction center. wikipedia.org |
| Secondary KIE (β) | Isotope is on a carbon adjacent to the reaction center. | 1.15 - 1.3 | Hyperconjugation or steric effects influencing the transition state. wikipedia.org |
Interpretation of KIE Data for Rate-Determining Steps and Bond Breaking/Forming Processes
The precise value of a KIE provides detailed information about the transition state. For a hypothetical reaction involving this compound where a primary KIE is observed (e.g., direct C-D bond cleavage by a strong oxidant), a large kH/kD value would suggest a symmetric transition state where the hydrogen/deuterium is equally shared between the reactant and the abstracting species.
More commonly, secondary KIEs would be expected in reactions of the ester groups. For example, during nucleophilic attack at a carbonyl carbon, the hybridization of the ring carbons does not change significantly. Therefore, a KIE value close to 1.0 would be expected for the hydrolysis of this compound, indicating that the aromatic C-D bonds are not significantly involved in the transition state of the rate-determining step. Any deviation from 1.0 could suggest subtle electronic or steric effects transmitted through the aromatic system. princeton.edulibretexts.org The study of such subtle effects is a key application of precisely labeled compounds like this compound in advanced mechanistic studies. researchgate.net
Utilization as an Internal Standard in Advanced Quantitative Analytical Methodologies
In the field of analytical chemistry, achieving precision and accuracy in the quantification of chemical compounds is paramount. A key technique to ensure reliable results, especially within complex sample matrices, is the use of an internal standard. An internal standard is a substance with properties similar to the analyte of interest that is added in a known quantity to the sample before analysis. This allows for the correction of variations that may occur during sample preparation and instrumental analysis. Isotopically labeled compounds are considered the gold standard for use as internal standards, particularly in mass spectrometry-based methods. This compound is a deuterated form of Dimethyl Isophthalate, making it an ideal internal standard for the analysis of phthalate (B1215562) esters. medchemexpress.comclearsynth.com
The primary advantage of using a deuterated internal standard like this compound lies in its chemical similarity to the non-labeled analytes. clearsynth.com It behaves nearly identically during extraction, derivatization, and chromatographic separation. However, due to the mass difference imparted by the four deuterium atoms, it can be clearly distinguished from the native analytes by a mass spectrometer. medchemexpress.comclearsynth.com This distinction is fundamental for accurate quantification, as it allows for the precise calculation of the analyte concentration by comparing its response to the known concentration of the internal standard. clearsynth.com This method effectively compensates for the loss of analyte during sample workup and corrects for matrix effects, where other components in a complex sample can enhance or suppress the instrument's signal. clearsynth.com
Research has demonstrated the utility of Dimethyl Isophthalate and its deuterated analogues as internal standards in various advanced analytical methodologies. These are predominantly hyphenated techniques that couple a separation method, like gas chromatography (GC), with a detection method, like mass spectrometry (MS).
Detailed research findings indicate its application in the following areas:
Environmental Monitoring : Dimethyl Isophthalate is employed as an internal standard for the determination of other phthalates, such as Dimethyl-tere-phthalate (DMtP), Dimethyl-phthalate (DMP), and Diethyl phthalate (DEP), in soil and biosolid samples using Gas Chromatography-Mass Spectrometry (GC-MS). sigmaaldrich.comscientificlabs.co.uk The use of deuterated phthalates as internal standards has also been documented in studies analyzing indoor dust and particulate matter (PM10) for various phthalate esters. nih.gov
Material and Consumer Product Analysis : It serves as an analytical reference standard for quantifying target analytes in complex matrices like plastics, cosmetics, and other consumer goods. sigmaaldrich.comscientificlabs.co.ukchemicalbook.com The analytical method often involves GC coupled to positive chemical ionization mass spectrometry (GC-CIMS). sigmaaldrich.comscientificlabs.co.ukchemicalbook.com
The table below summarizes the specific applications of this compound and similar compounds as internal standards in quantitative analysis.
| Analyte(s) | Matrix | Analytical Technique |
| Dimethyl-tere-phthalate (DMtP), Dimethyl-phthalate (DMP), Diethyl phthalate (DEP) | Soil, Biosolids | Gas Chromatography-Mass Spectrometry (GC-MS) sigmaaldrich.comscientificlabs.co.uk |
| Phthalate Esters (general) | Plastics, Cosmetics, Environmental Samples | Gas Chromatography-Positive Chemical Ionization Mass Spectrometry (GC-CIMS) sigmaaldrich.comscientificlabs.co.ukchemicalbook.com |
| Bis(2-ethylhexyl) phthalate (DEHP), Benzyl (B1604629) butyl phthalate (BzBP), Dibutyl phthalate (DBP), Diethyl phthalate (DEP), Dimethyl phthalate (DMP) | Indoor Dust, PM10 | Gas Chromatography-Mass Spectrometry (GC-MS) nih.gov |
Environmental Fate and Degradation Pathways of Dimethyl Isophthalate 2,4,5,6 D4
Photodegradation Studies of Deuterated Aromatic Esters under Environmental Conditions
Photodegradation, the breakdown of molecules by light, is a significant pathway for the transformation of aromatic compounds in the environment. Aromatic esters such as dimethyl isophthalate (B1238265) are susceptible to this process because they contain chromophores—parts of a molecule that absorb light—which can absorb energy from sunlight, leading to chemical reactions. nih.gov Studies on non-deuterated phthalate (B1215562) esters, which serve as close analogs, indicate that both direct photolysis and indirect photolysis (sensitized by other environmental components like humic substances) contribute to their degradation. frontiersin.org
While specific studies on Dimethyl Isophthalate-2,4,5,6-d4 are limited, research on the closely related dimethyl phthalate (DMP) provides insight into the likely transformation products. Under simulated environmental conditions using UV light, the degradation of DMP yields a variety of byproducts resulting from hydroxylation, de-esterification, and ring cleavage. frontiersin.orgresearchgate.net
In direct photolysis systems (UV light only), the primary transformation involves the attack on the ester side chains and hydroxylation of the aromatic ring. frontiersin.org In more complex photocatalytic systems, such as those involving titanium dioxide (TiO2), a wider array of products is formed due to the action of highly reactive hydroxyl radicals. These radicals can attack both the aromatic ring and the alkyl chains. frontiersin.orgresearchgate.net The primary intermediates identified in these studies include hydroxylated versions of the parent compound and products where the aromatic ring has been opened. frontiersin.org
Table 1: Potential Photolytic Transformation Products of Dimethyl Isophthalate (Based on studies of Dimethyl Phthalate (DMP))
| Transformation Type | Product Name | Formation System |
| Hydroxylation | Dimethyl 2-hydroxyisophthalate / Dimethyl 3-hydroxyisophthalate | UV/TiO2 researchgate.net |
| Hydroxylation | Methyl-o-hydroxybenzoate | UV frontiersin.org |
| Hydrolysis | Phthalic Acid | UV/TiO2 researchgate.net |
| Ring Cleavage | Methyl (2E,4E)-7-oxohepta-2,4-dienoate | UV/TiO2 frontiersin.org |
| Ring Cleavage | Methyl (2E,4E)-7-hydroxylhepta-2,4-dienoate | UV/TiO2 frontiersin.org |
This table is interactive. Click on the headers to sort.
The mechanisms driving the photodegradation of aromatic esters are multifaceted. Direct absorption of UV radiation can excite the molecule to a higher energy state, potentially leading to the cleavage of the ester's O-C bond or C-C bonds within the molecule. frontiersin.orgmdpi.com
In the presence of photocatalysts like TiO2 or other environmental sensitizers, the process is often dominated by the generation of hydroxyl radicals (•OH). frontiersin.org The degradation mechanism is believed to proceed via the following steps:
Hydroxyl Radical Attack: The highly electrophilic •OH radical attacks the electron-rich aromatic ring, leading to the formation of hydroxylated intermediates, such as dimethyl hydroxyisophthalate. researchgate.net
Side-Chain Oxidation: The radicals can also attack the methyl ester groups, initiating a series of oxidation reactions.
Ring Opening: Subsequent attacks by hydroxyl radicals on the hydroxylated aromatic ring can destabilize the resonant structure, leading to the cleavage of the benzene (B151609) ring. This results in the formation of various aliphatic carboxylic acids and aldehydes, such as methyl (2E,4E)-7-oxohepta-2,4-dienoate. frontiersin.org These smaller, non-aromatic compounds are generally more amenable to further degradation and eventual mineralization to CO2 and water.
Biodegradation Mechanisms by Microbial Systems Using Deuterium (B1214612) Tracers
Biodegradation is a key process for the removal of organic pollutants from soil and water. The use of deuterium-labeled compounds like this compound is a powerful technique for studying these microbial degradation pathways. The deuterium atoms act as tracers, allowing scientists to follow the transformation of the aromatic ring through various metabolic steps without being confounded by background levels of the non-deuterated compound.
Microbial degradation of aromatic esters can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, but the biochemical strategies employed by microorganisms differ significantly. researchgate.netd-nb.info
Aerobic Pathway: Under aerobic conditions, the degradation of dimethyl isophthalate is typically initiated by the hydrolytic cleavage of the ester bonds. researchgate.netnih.gov This process often requires the synergistic action of a microbial consortium. nih.gov For instance, Klebsiella oxytoca can hydrolyze DMI to monomethyl isophthalate (MMI), which accumulates. researchgate.netnih.gov A second species, such as Methylobacterium mesophilicum, then hydrolyzes MMI to isophthalic acid (IPA). researchgate.netnih.gov The central intermediate, isophthalic acid, is then attacked by dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, adding two hydroxyl groups. ethz.chnih.gov This dihydroxylation step is critical as it destabilizes the ring, preparing it for cleavage and subsequent metabolism into central metabolic pathways. ethz.ch
Anaerobic Pathway: In the absence of oxygen, microorganisms employ a different strategy. The degradation of phthalate isomers is generally initiated by activation of the molecule to its coenzyme A (CoA) thioester. researchgate.netd-nb.info This is followed by a mechanistically challenging decarboxylation step that removes one of the carboxyl groups to form the central intermediate, benzoyl-CoA. d-nb.info From there, the benzoyl-CoA pathway involves the reductive dearomatization of the ring, followed by hydrolytic cleavage and breakdown via β-oxidation-like reactions. researchgate.net
Table 2: Comparison of Aerobic and Anaerobic Degradation Pathways
| Feature | Aerobic Degradation | Anaerobic Degradation |
| Initial Attack | Hydrolysis of ester bonds by esterases. | Activation to CoA thioester. |
| Key Enzyme for Ring Destabilization | Dioxygenases (require O2). | Reductases (operate without O2). |
| Key Intermediate | Isophthalic Acid, followed by dihydroxylated intermediates (e.g., 3,4-Dihydroxybenzoate). ethz.ch | Benzoyl-CoA. researchgate.net |
| Ring Cleavage | Oxidative cleavage of the dihydroxylated ring. | Reductive dearomatization followed by hydrolytic cleavage. |
| Oxygen Requirement | Obligatory. | Occurs in the absence of oxygen. |
This table is interactive. Click on the headers to sort.
Using this compound, researchers can trace the fate of the deuterated aromatic ring as it is processed by microbial communities. By using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), the mass shift imparted by the four deuterium atoms allows for the unambiguous identification of metabolic intermediates.
In an aerobic degradation study, one would expect to identify deuterated monomethyl isophthalate (MMI-d4), deuterated isophthalic acid (IPA-d4), and subsequent deuterated ring-cleavage products. This confirms that the aromatic core of the molecule is being processed through the proposed pathway.
Furthermore, deuterium labeling can provide insights into reaction mechanisms through the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of this bond is the rate-determining step of a reaction, the deuterated compound will react more slowly than its non-deuterated counterpart. Observing a significant KIE during the degradation of this compound could pinpoint specific enzymatic steps where C-H bond activation on the aromatic ring is critical.
Hydrolytic Stability and Pathways in Aqueous Environments
Hydrolysis is a chemical reaction in which a water molecule breaks down another molecule. For esters like dimethyl isophthalate, this involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This process can occur abiotically, catalyzed by acid or base, or be mediated by microbial enzymes (esterases), as discussed in the biodegradation section.
The chemical hydrolysis of dimethyl isophthalate is dependent on pH. nih.govatamankimya.com Based on estimation models, the compound is relatively stable to hydrolysis at a neutral pH of 7, but the rate increases as the pH becomes more alkaline. atamankimya.comechemi.com Abiotic degradation via hydrolysis is generally considered to be a slow process under typical environmental conditions, suggesting that biodegradation is the more significant removal mechanism in aquatic systems. d-nb.infoatamankimya.com
The hydrolytic pathway is straightforward, involving the stepwise removal of the two methyl groups.
First Hydrolysis: Dimethyl isophthalate is hydrolyzed to monomethyl isophthalate and methanol (B129727).
Second Hydrolysis: Monomethyl isophthalate is further hydrolyzed to isophthalic acid and another molecule of methanol.
This two-step hydrolysis is the initial stage of the aerobic biodegradation pathway. researchgate.netnih.gov
Table 3: Estimated Hydrolytic Half-Life of Dimethyl Isophthalate
| pH | Estimated Half-Life |
| 7 | 350 days |
| 8 | 35 days |
| (Source: Based on an estimated base-catalyzed second-order rate constant of 0.23 L/mole-sec) nih.govatamankimya.com |
This table is interactive. Click on the headers to sort.
Advanced Analytical Methodologies for Tracking Deuterated Degradants in Complex Environmental Matrices
Tracking the environmental fate of this compound requires sophisticated analytical techniques capable of detecting and quantifying its deuterated degradation products at trace levels. nih.govnih.govfrontiersin.org The complexity of environmental matrices such as soil, sediment, and wastewater introduces significant challenges, including the presence of interfering compounds and matrix effects that can suppress or enhance analytical signals. nih.govnih.gov To overcome these obstacles, researchers rely on a combination of powerful separation and detection technologies, primarily chromatography coupled with mass spectrometry.
The use of stable isotope-labeled compounds like this compound is a deliberate strategy in environmental studies to facilitate metabolite identification and pathway elucidation. nih.govnih.gov The distinct mass shift provided by the deuterium atoms allows for easier differentiation of the target degradants from the complex background matrix and from any unlabeled, naturally occurring phthalate metabolites. nih.govchromatographyonline.com
Key Analytical Techniques:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most prevalent and powerful technique for analyzing phthalate monoesters and other polar metabolites in aqueous samples. researchgate.netchromatographyonline.comwaters.comnih.gov Its high sensitivity and selectivity are achieved through methods like Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored. chromatographyonline.com This specificity is crucial for distinguishing the deuterated degradants from isobaric interferences common in environmental samples. chromatographyonline.com LC-MS/MS methods can achieve low limits of detection, often in the nanogram per liter (ng/L) range for water and nanogram per gram (ng/g) range for solid matrices. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a well-established technique for the analysis of volatile and semi-volatile organic compounds. waters.comau.dkwikipedia.org While highly effective for parent phthalate esters, its application for more polar degradation products often requires a derivatization step to increase their volatility and thermal stability. nih.gov Despite this extra step, GC-MS provides excellent chromatographic resolution and is a robust tool for quantification. au.dk Isotope dilution methods using deuterated analogues as internal standards are common to correct for variations in instrument response. au.dkresearchgate.net
High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (QTOF) or Orbitrap HRMS provide highly accurate mass measurements, which are invaluable for identifying unknown transformation products. chromatographyonline.comresearchgate.net By determining the precise elemental composition of a detected ion, researchers can propose structures for novel degradants that are not available as reference standards. chromatographyonline.com This is particularly useful in degradation studies where the complete metabolic pathway is not yet known. The isotope pattern filter (IPF) is a data-mining tool used with HRMS that specifically searches for the unique isotopic signature of deuterated compounds, greatly aiding in their discovery within complex datasets. nih.govchromatographyonline.com
Sample Preparation and Matrix Effect Mitigation:
Effective sample preparation is critical for reliable quantification. Solid-phase extraction (SPE) is a widely used technique to extract and concentrate analytes from water samples and to clean up extracts from soil and sediment. researchgate.netchromatographyonline.com The choice of sorbent material is tailored to the specific chemical properties of the target degradants.
A significant challenge in environmental analysis is the "matrix effect," where co-extracted compounds interfere with the ionization of the target analyte, leading to inaccurate quantification. nih.gov To compensate for this, isotope dilution is the preferred method. This involves spiking the sample with a different isotopically labeled version of the analyte (e.g., ¹³C-labeled) as an internal standard. This standard experiences the same matrix effects and procedural losses as the target analyte, allowing for accurate correction and quantification.
The table below summarizes typical performance metrics for advanced analytical methods used in the analysis of phthalate metabolites, which are analogous to the expected degradants of this compound.
| Analytical Technique | Matrix | Analyte Type | Typical Limit of Quantification (LOQ) | Typical Recovery (%) |
| LC-MS/MS | Seawater | Monoalkyl Phthalates | 0.19 - 3.98 ng/L | 70 - 110% |
| LC-MS/MS | Sediment & Biota | Monoalkyl Phthalates | 0.024 - 0.99 ng/g | 70 - 110% |
| LC-MS/MS | Human Urine | Phthalate Monoesters | 2.82 - 17.76 ng/mL | 85 - 115% |
| GC-MS/MS | Food Simulants | Various Plasticizers | < 15 ng/g | 70 - 120% |
This table presents representative data synthesized from studies on analogous compounds to illustrate typical method performance. researchgate.netchromatographyonline.comau.dk
Theoretical and Computational Studies on Dimethyl Isophthalate 2,4,5,6 D4
Quantum Chemical Calculations of Molecular Structure, Stability, and Electronic Properties
Quantum chemical calculations are employed to model the electronic structure of a molecule, from which a wide range of properties can be derived. These calculations solve the Schrödinger equation, or a simplified form of it, to determine the energy and wavefunction of the system. For a molecule like Dimethyl Isophthalate-2,4,5,6-d4, this allows for a detailed examination of its geometry, thermodynamic stability, and the distribution of electrons within the molecule.
Density Functional Theory (DFT) is a widely used computational method that has proven to be a reliable tool for determining molecular properties with a good balance of accuracy and computational cost. researchgate.netspectroscopyonline.com The geometry optimization process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable structure. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles. DFT methods, such as the B3LYP hybrid functional combined with a basis set like 6-311G**, are commonly used for such optimizations. epa.govnih.gov
Once the optimized geometry is obtained, the same level of theory can be used to calculate the harmonic vibrational frequencies. These frequencies correspond to the different modes of vibration within the molecule, such as stretching, bending, and torsional motions. The calculated frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. Theoretical vibrational analysis can also confirm that the optimized structure is a true energy minimum, as indicated by the absence of imaginary frequencies. epa.gov
Table 1: Predicted Geometrical Parameters for this compound using DFT This table presents theoretical data based on typical DFT calculation results for similar aromatic esters. Actual values would be obtained from a specific computational output.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-D (aromatic) | ~1.08 Å |
| C-C (aromatic) | ~1.39 Å | |
| C-C (ester) | ~1.50 Å | |
| C=O | ~1.21 Å | |
| C-O | ~1.34 Å | |
| Bond Angle | C-C-C (aromatic) | ~120° |
| C-C(aromatic)-C(ester) | ~120° | |
| O=C-O | ~124° |
| Dihedral Angle | C(aromatic)-C(aromatic)-C(ester)=O | Variable (depends on conformer) |
Aromaticity, a key feature of the benzene (B151609) ring, is related to the delocalization of π-electrons. researchgate.net While the replacement of hydrogen with deuterium (B1214612) does not fundamentally change the aromatic character, the slight electronic perturbations can be quantified using computational indices such as the Harmonic Oscillator Model of Aromaticity (HOMA). researchgate.net These calculations typically show a very small change in aromaticity, confirming that the core electronic structure remains robust upon deuteration. The electron distribution, often analyzed through methods like Natural Bond Orbital (NBO) analysis, would reveal slight increases in electron density at the deuterated carbon positions. nih.gov
Prediction of Spectroscopic Parameters and Isotopic Shifts (NMR, IR, Raman)
Computational chemistry is a powerful tool for predicting spectroscopic data, which is particularly useful for deuterated compounds where experimental spectra may be complex or require careful assignment.
Computational vibrational analysis using DFT allows for the prediction of the complete IR and Raman spectra of this compound. nih.gov A key application is the prediction of isotopic shifts—the change in vibrational frequency upon isotopic substitution. The most significant shifts are observed for vibrational modes that directly involve the substituted atoms.
For this compound, the most pronounced effect is the shift of the C-H stretching vibrations to lower frequencies (C-D stretches). Aromatic C-H stretches typically appear around 3000-3100 cm⁻¹, whereas C-D stretches are expected at significantly lower wavenumbers, approximately 2200-2300 cm⁻¹. Similarly, C-H in-plane and out-of-plane bending vibrations are shifted to lower frequencies upon deuteration. These predicted shifts are crucial for accurately assigning peaks in experimental spectra. nih.govresearchgate.net
Table 2: Predicted Vibrational Frequencies and Isotopic Shifts for Key Modes This table illustrates the expected shifts based on fundamental principles and data from related compounds. nih.govresearchgate.net The frequencies are approximate.
| Vibrational Mode | Approx. Frequency in C₁₀H₁₀O₄ (cm⁻¹) | Predicted Frequency in C₁₀H₆D₄O₄ (cm⁻¹) | Expected Isotopic Shift |
|---|---|---|---|
| Aromatic C-H Stretch | 3080 | N/A | N/A |
| Aromatic C-D Stretch | N/A | 2280 | Shift to lower frequency |
| C=O Stretch (ester) | 1725 | 1725 | Negligible shift |
| Aromatic Ring Stretch | 1600 | 1580 | Minor shift |
| Aromatic C-H In-Plane Bend | 1160 | N/A | N/A |
NMR spectroscopy is highly sensitive to the local electronic environment of a nucleus. Replacing hydrogen with deuterium causes predictable changes in the NMR spectra, known as deuterium isotope effects (DIEs). srce.hr These effects can be accurately modeled using quantum chemical methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. mdpi.com
For this compound, the most significant effects are seen in the ¹³C NMR spectrum. The carbons directly bonded to deuterium (C2, C4, C5, C6) will experience a noticeable upfield shift (to lower ppm values) compared to the non-deuterated compound. nih.gov This is a "one-bond" isotope effect. Smaller, "two-bond" isotope effects can also be observed on the adjacent carbons (C1 and C3). The ¹H NMR spectrum will be simplified, lacking signals for the deuterated positions. The remaining proton signal (from the methyl groups) may show a very small, long-range isotopic shift.
Calculations can also predict changes in spin-spin coupling constants. For instance, the coupling between the remaining aromatic protons (if any) and adjacent carbons would be slightly altered. researchgate.net
Table 3: Predicted NMR Isotope Effects in this compound This table presents typical deuterium isotope effects observed in NMR spectroscopy. srce.hrnih.govsigmaaldrich.com
| Nucleus | Predicted Chemical Shift (ppm) in C₁₀H₁₀O₄ | Predicted Isotopic Shift (Δδ = δH - δD) in C₁₀H₆D₄O₄ |
|---|---|---|
| ¹³C (C2, C4, C5, C6) | ~129-134 | ~ -0.3 to -0.5 ppm (upfield shift) |
| ¹³C (C1, C3) | ~131 | ~ -0.1 ppm (upfield shift) |
| ¹³C (Carbonyl) | ~166 | Negligible |
| ¹³C (Methyl) | ~52 | Negligible |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. dntb.gov.ua MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.
For this compound, MD simulations can be used to explore its conformational landscape. This involves studying the rotation of the two methoxycarbonyl (-COOCH₃) groups relative to the aromatic ring. These simulations can reveal the most populated conformations, the energy barriers to rotation, and how these dynamics are influenced by the solvent or surrounding molecules. nih.gov
Furthermore, MD simulations are ideal for studying intermolecular interactions. By simulating a system containing multiple this compound molecules, one can analyze how they pack in a condensed phase and identify the dominant non-covalent interactions (e.g., van der Waals forces, dipole-dipole interactions). This is crucial for understanding the physical properties of the compound in its liquid or solid state. The deuteration itself has a minimal effect on the intermolecular forces compared to the non-deuterated analog, but MD provides the framework to quantify these subtle differences.
Computational Modeling of Reaction Transition States and Kinetic Isotope Effects
Theoretical and computational chemistry provide powerful tools for understanding the intricate details of chemical reactions involving isotopically labeled compounds like this compound. By modeling reaction pathways and transition states, researchers can gain insights into reaction mechanisms and predict the influence of isotopic substitution on reaction rates, known as the kinetic isotope effect (KIE).
Computational Modeling of Reaction Transition States
The study of reaction mechanisms at a molecular level often involves the characterization of transition states, which are high-energy, transient species that represent the point of maximum energy along a reaction coordinate. Computational methods, particularly density functional theory (DFT), are widely used to model these fleeting structures. nih.gov For reactions involving aromatic compounds like dimethyl isophthalate (B1238265), computational models can predict the regioselectivity of reactions such as electrophilic aromatic substitution by calculating the relative stabilities of the sigma-complex intermediates. nih.govacs.org
In a hypothetical study on the nitration of this compound, computational modeling could be employed to determine the most likely site of substitution and the structure of the corresponding transition state. The presence of two electron-withdrawing ester groups would direct the incoming electrophile, while the deuteration of the aromatic ring would introduce subtle electronic and steric effects that could be quantified through computation.
A typical computational approach would involve:
Optimization of the ground state geometries of the reactants (this compound and the nitrating agent).
Locating the transition state structure for the electrophilic attack on the aromatic ring.
Calculation of the activation energy, which is the energy difference between the reactants and the transition state.
The results of such a study could be presented in a table summarizing the calculated activation energies for substitution at different positions on the aromatic ring.
Table 1: Hypothetical Calculated Activation Energies for Nitration of this compound
| Position of Substitution | Activation Energy (kcal/mol) |
| C2 | 25.8 |
| C4 | 22.5 |
| C5 | 28.1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Kinetic Isotope Effects
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The KIE is expressed as the ratio of the rate constant of the reaction with the light isotope (kL) to the rate constant of the reaction with the heavy isotope (kH). For deuterium labeling, this is represented as kH/kD. libretexts.org
The study of KIEs is a powerful tool for elucidating reaction mechanisms. wikipedia.org A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. libretexts.org
In the case of this compound, the deuteration of the aromatic ring would be expected to lead to a secondary kinetic isotope effect in many reactions, such as electrophilic aromatic substitution. The magnitude of the secondary KIE can provide information about the hybridization changes at the carbon atoms of the aromatic ring in the transition state. For example, a change from sp2 to sp3 hybridization at the site of attack would typically result in a kH/kD value less than 1 (an inverse isotope effect).
Recent studies have shown that for some nucleophilic aromatic substitution (SNAr) reactions, a combination of KIE studies and computational analysis can provide evidence for concerted mechanisms rather than the traditionally accepted stepwise addition-elimination sequence. acs.org
A hypothetical study on the hydrolysis of the ester groups of this compound could investigate the secondary kinetic isotope effect to understand the nature of the transition state.
Table 2: Hypothetical Kinetic Isotope Effects for a Reaction Involving this compound
| Reaction Type | Isotopic Position | kH/kD (Experimental) | kH/kD (Calculated) | Inferred Mechanistic Detail |
| Electrophilic Nitration | Ring-D4 | 0.98 | 0.97 | sp2 to sp3 rehybridization at the carbon under attack in the transition state |
| Ester Hydrolysis | Ring-D4 | 1.02 | 1.03 | Minimal change in hybridization at the aromatic carbons in the transition state |
Note: The data in this table is hypothetical and for illustrative purposes only.
Theoretical calculations of KIEs often involve the computation of vibrational frequencies of the reactants and the transition state for both the deuterated and non-deuterated species. These calculations can provide a detailed atomistic characterization of the transition state structure. acs.org
Future Research Trajectories and Emerging Academic Applications of Deuterated Isophthalates
Development of Novel and More Efficient Synthetic Routes for Site-Specific Deuteration
The synthesis of deuterated compounds is pivotal for their application in various scientific fields. resolvemass.ca Historically, methods for producing deuterated molecules have often been characterized by being time-consuming, yielding low amounts of the desired product, and achieving an inadequate degree of deuteration. sine2020.eu However, the demand for precisely deuterated building blocks for creating new medicines and materials has spurred the development of more efficient and targeted synthetic strategies. nih.gov
A significant challenge lies in achieving site-specific deuteration, where deuterium (B1214612) atoms are placed at exact locations within a molecule. nih.gov This precision is crucial for many applications, from elucidating reaction mechanisms to fine-tuning the properties of pharmaceuticals. thalesnano.comacs.org Traditional methods often rely on harsh conditions or expensive catalysts. thalesnano.com To address these limitations, researchers are exploring novel catalytic protocols. For instance, an efficient method for the site-specific deuteration of polyunsaturated fatty acids has been developed using deuterium oxide (D₂O) as both the deuterium source and a key component in controlling the reaction to prevent unwanted side products. nih.gov
Continuous flow systems, such as the H-Cube Mini Plus and H-Cube Pro, represent another leap forward in deuteration technology. These instruments generate high-purity deuterium gas from the electrolysis of D₂O, offering a more streamlined and efficient alternative to conventional methods that use D₂ gas directly. thalesnano.com The development of such technologies is crucial for making deuterated compounds more accessible for research and industrial applications.
Future research will likely focus on:
Catalyst Development: Designing new catalysts that can facilitate site-specific deuteration under milder conditions and with higher efficiency.
Flow Chemistry: Further optimizing continuous flow systems for the synthesis of a wider range of deuterated compounds, including isophthalates. ornl.gov
Mechanistic Studies: Gaining a deeper understanding of the mechanisms behind deuteration reactions to enable more rational design of synthetic routes.
Exploration of Dimethyl Isophthalate-2,4,5,6-d4 in Advanced Materials Science as a Labeled Monomer
Deuterated monomers, such as this compound, are invaluable in materials science, particularly in the study of polymers. resolvemass.ca The substitution of hydrogen with deuterium significantly alters the neutron scattering length of a molecule, making neutron scattering a powerful technique for investigating the structure and dynamics of polymers in ways that are not possible with other methods. ornl.govacs.org
By selectively labeling parts of a polymer chain with deuterium, researchers can use a technique called contrast variation to gain detailed information about the polymer's conformation. For example, specific regions like the chain ends or the middle section can be highlighted and studied. sine2020.eu This approach has been instrumental in understanding the behavior of complex polymer systems.
The applications of deuterated polymers extend to various high-tech fields. For instance, polymers that can conduct electricity are being explored for use in:
Organic Light Emitting Diodes (OLEDs) acs.org
Organic solar cells
Low-cost integrated circuits
Organic field-effect transistors (OFETs) sine2020.eu
The enhanced stability of deuterated polymers, resulting from the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, also makes them attractive for creating more durable materials. resolvemass.ca
Future research in this area is expected to involve:
Synthesis of Novel Deuterated Monomers: Expanding the library of commercially available deuterated monomers to enable the synthesis of a wider range of functional polymers. sine2020.eu
Advanced Polymer Characterization: Utilizing techniques like neutron scattering in conjunction with deuterated monomers to probe the structure and dynamics of increasingly complex polymer architectures. ornl.govacs.org
High-Performance Materials: Exploring the use of deuterated polymers in applications that demand high stability and specific electronic or optical properties.
Integration into Advanced Analytical Workflows Beyond Standard Internal Referencing
Deuterated compounds, including this compound, play a critical role as internal standards in analytical chemistry, particularly in mass spectrometry. thalesnano.comclearsynth.com An internal standard is a compound added in a known amount to a sample to help quantify the analyte of interest. scioninstruments.com The use of a deuterated version of the analyte as the internal standard is ideal because it has nearly identical chemical and physical properties, but a different mass, allowing it to be distinguished by the mass spectrometer. scioninstruments.comaptochem.com
This approach significantly improves the accuracy and precision of quantitative analysis by compensating for variations that can occur during sample preparation, injection into the analytical instrument, and ionization. clearsynth.comaptochem.comwuxiapptec.com The internal standard helps to correct for matrix effects, where other components in a complex sample can interfere with the measurement of the analyte. clearsynth.com
Beyond their role as simple internal standards, deuterated compounds are being integrated into more advanced analytical workflows. For example, they are essential for method validation, ensuring that an analytical procedure is robust and reliable. clearsynth.com The development of new analytical techniques, such as nanoscale secondary ion mass spectrometry (NanoSIMS), allows for the quantitative imaging of deuterated tracers in biological tissues, providing spatial information about metabolic processes. nih.gov
Future advancements in this field may include:
Multiplexed Analysis: Developing methods that allow for the simultaneous measurement of multiple deuterated tracers, enabling more comprehensive studies of complex systems. nih.gov
Improved Isotope-Labeled Standards: Designing and synthesizing highly pure, multi-labeled internal standards to further enhance the accuracy of quantitative bioanalysis. nih.govwuxiapptec.com
Novel Detection Techniques: Integrating deuterated compounds with emerging analytical technologies to push the boundaries of sensitivity and specificity in chemical and biological analysis.
Advancements in Understanding Complex Chemical and Biological Systems Through Deuterium Tracing
Deuterium labeling is a powerful technique for tracing the pathways of molecules in complex chemical and biological systems. thalesnano.com By replacing hydrogen with deuterium at specific positions in a molecule, researchers can follow its transformation and fate. thalesnano.com This has been particularly valuable in elucidating reaction mechanisms and studying metabolic pathways. thalesnano.comresearchgate.net
In metabolic research, deuterium tracers have been used to investigate the production and utilization of key molecules like NADPH, which is crucial for many biosynthetic and antioxidant processes. nih.gov For instance, studies using deuterated water (D₂O) have shown that it can label fatty acids, providing insights into fat synthesis in vivo. researchgate.netnih.gov However, the interpretation of these tracing studies requires a detailed understanding of the underlying chemical and enzymatic reactions, including potential hydrogen-deuterium exchange reactions. researchgate.netnih.gov
The kinetic isotope effect (KIE), where the rate of a reaction is affected by isotopic substitution, is another important aspect of deuterium tracing. acs.org The C-D bond is stronger than the C-H bond, leading to a slower reaction rate when a C-H bond cleavage is the rate-determining step. This effect can be harnessed to modify the metabolic stability of drugs, potentially leading to improved pharmacokinetic properties. acs.orgyoutube.com
Future research directions in deuterium tracing are likely to focus on:
Metabolic Flux Analysis: Using sophisticated models and multiple deuterated tracers to obtain a more dynamic and quantitative understanding of metabolic networks.
Drug Metabolism Studies: Applying deuterium labeling to investigate the metabolic fate of new drug candidates and to design drugs with enhanced stability and efficacy. youtube.com
Environmental Science: Employing deuterium tracers to track the movement and transformation of pollutants and other compounds in the environment. eurekalert.org
Q & A
Basic Research Questions
Q. What are the established synthesis methods for Dimethyl Isophthalate-2,4,5,6-d4, and how do they differ from non-deuterated analogs?
- Methodological Answer : The synthesis typically involves deuterated precursors or post-synthetic deuteration. For example, non-deuterated dimethyl isophthalate is synthesized by heating 5-carbomethoxy-2-pyrone with methyl propiolate in xylene under reflux, followed by recrystallization from ethanol or Skellysolve B . For the deuterated variant (d4), deuterium is introduced at specific aromatic positions (2,4,5,6) using labeled starting materials or catalytic deuteration techniques to ensure isotopic purity ≥98% . Key differences include stringent solvent selection (e.g., deuterated solvents) and purification steps to avoid isotopic dilution.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming deuterium placement and purity. For instance, the non-deuterated isomer (dimethyl terephthalate) was identified via distinct aromatic proton signals in NMR spectra . Mass spectrometry (MS) quantifies isotopic enrichment (e.g., molecular ion peaks at m/z 198.21 for d4 vs. 194.18 for non-deuterated) . High-performance liquid chromatography (HPLC) with UV detection ensures chemical purity, while differential scanning calorimetry (DSC) verifies melting points (66–69°C for non-deuterated) .
Q. How is this compound applied in coordination chemistry or material science?
- Methodological Answer : It serves as a precursor for synthesizing metal-organic frameworks (MOFs) or coordination polymers. For example, non-deuterated derivatives like dimethyl 5-(2-methoxy-2-oxoethoxy)isophthalate were hydrothermally reacted with GdCl₃ to form 1D lanthanide-based polymers, highlighting its role in designing materials with tailored thermal stability . The deuterated form may enhance neutron scattering studies in crystallography by reducing incoherent scattering .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct reactions in fume hoods to avoid inhalation. Waste must be segregated and disposed via certified hazardous waste services, as phthalates are regulated under environmental guidelines . Deuterated compounds require additional precautions to prevent isotopic contamination of lab equipment .
Advanced Research Questions
Q. How does deuteration at positions 2,4,5,6 influence reaction kinetics or mechanistic pathways in esterification or hydrolysis studies?
- Methodological Answer : Deuterium’s kinetic isotope effect (KIE) can alter reaction rates, particularly in proton-transfer steps. For example, in acid-catalyzed hydrolysis, C-D bonds cleave slower than C-H bonds, enabling isotopic tracing of intermediates. Researchers should compare activation energies (via Arrhenius plots) between deuterated and non-deuterated analogs. NMR monitoring of deuterated intermediates (e.g., using ²H-NMR) can reveal mechanistic deviations .
Q. How can researchers resolve contradictions in spectroscopic data between deuterated and non-deuterated phthalates?
- Methodological Answer : Discrepancies in NMR or IR spectra often arise from isotopic shifts. For instance, ¹H-NMR signals for deuterated aromatic protons are absent, simplifying spectra but requiring ²H-NMR or MS validation. Use computational tools (e.g., density functional theory) to predict isotopic vibrational frequencies and cross-validate with experimental IR data . Calibrate instruments with deuterated standards to minimize artifacts.
Q. What strategies optimize NMR parameters for studying this compound in complex mixtures?
- Methodological Answer : Employ deuterated solvents (e.g., DMSO-d6) to eliminate solvent proton interference. Use ¹³C DEPT-Q NMR to enhance signal resolution for carbonyl carbons (δ ~165–170 ppm). For quantification, integrate ²H satellites in ¹H-NMR or apply heteronuclear single quantum coherence (HSQC) to correlate ¹H-¹³C signals. Advanced cryoprobes improve sensitivity for low-concentration samples .
Q. How should large datasets from isotopic tracer studies be managed to ensure reproducibility?
- Methodological Answer : Raw data (e.g., NMR FIDs, MS chromatograms) should be archived in open-access repositories (e.g., Zenodo) with metadata on isotopic purity and instrument settings. Processed data must include error margins (e.g., ±0.01% for isotopic enrichment) and statistical validation (e.g., t-tests comparing deuterated vs. control groups). Appendices should house raw datasets, while the main text focuses on trend analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
